

Application Notes and Protocols for Squalene Extraction from Fish Oil

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Compound of Interest

Compound Name: Squalene

Cat. No.: B1682469

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Introduction

Squalene (C₃₀H₅₀) is a natural triterpenoid hydrocarbon and a key intermediate in the biosynthesis of cholesterol, steroid hormones, and vitamin D in animals and plants. It is widely valued in the pharmaceutical, cosmetic, and nutraceutical industries for its emollient, antioxidant, and potential chemo-preventive properties. Historically, deep-sea shark liver oil has been the primary commercial source of **squalene** due to its high concentration, often ranging from 49% to 89% of the liver oil.^[1] This document provides a comprehensive protocol for the saponification of fish oil to extract and quantify **squalene**, aimed at ensuring high purity and yield for research and development applications.

Data Presentation

The following tables summarize quantitative data related to **squalene** content in various fish liver oils and the typical parameters for its analytical quantification.

Table 1: **Squalene** Content in Liver Oil of Various Shark Species

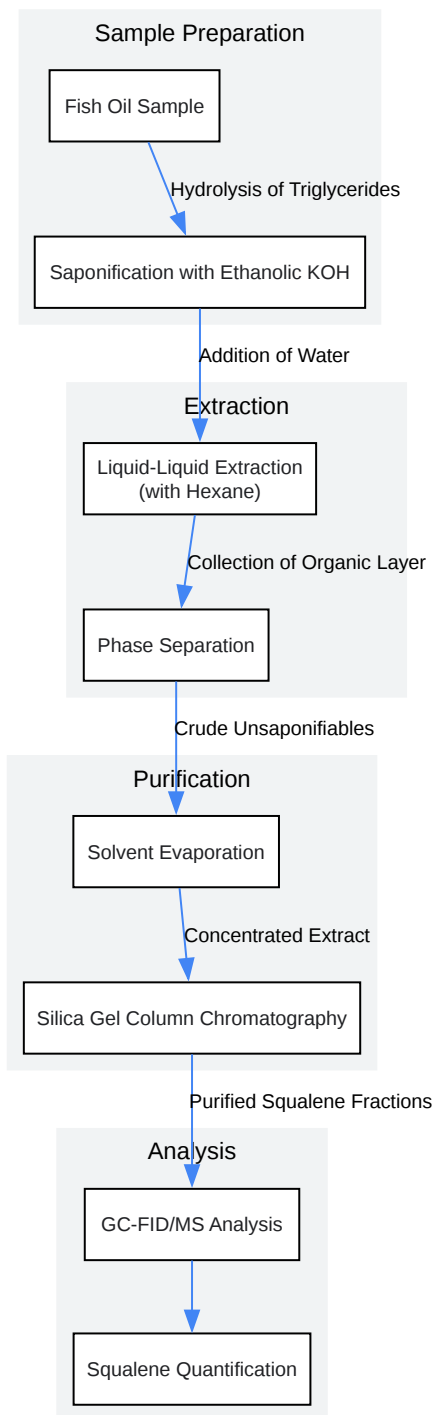
Shark Species	Liver as % of Body Weight	Oil as % of Liver Weight	Squalene as % of Oil	Reference
Centrophorus spp.	15 - 29%	63 - 89%	49 - 89%	[1]
Centrophorus squamosus	18.1%	77.2%	79.6%	[2]
Centroscymnus crepidater	N/A	N/A	Similar to C. squamosus	[2]
Deep-Sea Sharks (Tasmanian waters)	N/A	N/A	31.6 - 78.8%	

Table 2: Typical Parameters for **Squalene** Quantification by Gas Chromatography (GC)

Parameter	Specification	Reference
Instrument	Gas Chromatograph with Flame Ionization Detector (GC-FID)	[3]
Column	DB-23 ((50% cyanopropyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness	
or HP-1 (cross-linked methyl siloxane), 30 m x 0.25 mm ID		
Carrier Gas	Helium	
Flow Rate	0.8 mL/min	
Injector Temperature	250 °C	
Detector Temperature	270 °C	
Oven Program	Initial 150°C, ramp at 2.5°C/min to 220°C, hold for 5 min	
Internal Standard	Squalane or Tricosanoic acid methyl ester (23:0)	

Experimental Workflow Diagram

Figure 1. Experimental Workflow for Squalene Extraction

[Click to download full resolution via product page](#)Caption: Figure 1. Experimental Workflow for **Squalene** Extraction.

Experimental Protocols

This section details the methodologies for the saponification and extraction of **squalene** from fish oil.

Oil Extraction from Fish Liver (Initial Step)

For researchers starting with raw fish tissue, the initial extraction of oil is a prerequisite.

- **Homogenization:** Homogenize fish liver samples in a blender.
- **Solvent Extraction:** Extract the homogenized tissue overnight with a chloroform:methanol (2:1 v/v) solvent mixture.
- **Filtration and Concentration:** Filter the extract through Whatman filter paper. The residue can be re-extracted to improve yield. Dry the combined filtrate over anhydrous sodium sulfate and concentrate using a rotary evaporator to obtain the crude fish oil.

Saponification of Fish Oil

This protocol is for the hydrolysis of triglycerides to separate the unsaponifiable matter, which contains **squalene**.

- **Reagent Preparation:** Prepare a 1.0 M solution of potassium hydroxide (KOH) in 95% ethanol.
- **Procedure:**
 - Weigh approximately 1 g of fish oil into a round-bottom flask.
 - Add 15 mL of 1.0 M ethanolic KOH solution.
 - Reflux the mixture for 30-40 minutes with gentle heating and stirring, until all oil droplets have disappeared, indicating complete saponification.
 - Allow the soap solution to cool to room temperature.

Liquid-Liquid Extraction of Unsaponifiable Matter

This step isolates the **squalene**-containing fraction from the saponified mixture.

- Procedure:
 - Transfer the cooled soap solution to a separatory funnel.
 - Add an equal volume of distilled water to the funnel.
 - Extract the aqueous-ethanolic soap solution three times with 50 mL portions of n-hexane. Shake the funnel vigorously for 1-2 minutes during each extraction, venting frequently to release pressure.
 - Allow the layers to separate completely. The upper organic layer contains the unsaponifiable matter, including **squalene**.
 - Pool the n-hexane extracts.
 - Wash the combined hexane extracts with 50 mL portions of distilled water until the washings are neutral to pH paper. This removes any remaining soap and alkali.
 - Dry the hexane extract over anhydrous sodium sulfate.
 - Evaporate the solvent using a rotary evaporator to yield the crude unsaponifiable fraction containing **squalene**.

Purification by Silica Gel Column Chromatography

This protocol is for the purification of **squalene** from the crude unsaponifiable fraction.

- Materials:
 - Silica gel (60-120 mesh) for column chromatography.
 - n-Hexane (HPLC grade) as the mobile phase.
 - Glass chromatography column.
- Procedure:

- Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle into a packed bed, and drain the excess solvent to the top of the silica bed.
- Sample Loading: Dissolve the crude unsaponifiable fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.
- Elution: Elute the column with n-hexane. **Squalene**, being a non-polar hydrocarbon, will elute relatively quickly.
- Fraction Collection: Collect the eluate in fractions.
- Analysis: Analyze the collected fractions for the presence of **squalene** using Thin Layer Chromatography (TLC) or GC-FID. A common mobile phase for TLC analysis of **squalene** is n-hexane:diethyl ether:acetic acid (85:15:1 v/v/v).
- Pooling and Concentration: Combine the **squalene**-rich fractions and evaporate the solvent to obtain purified **squalene**.

Quantitative Analysis by Gas Chromatography (GC-FID)

This method is for the quantification of **squalene** in the purified fractions.

- Sample Preparation:
 - Accurately weigh a known amount of the purified **squalene** fraction and dissolve it in hexane to a known volume (e.g., in a 10 mL volumetric flask).
 - Add a known concentration of an internal standard, such as squalane, to the sample solution.
- Standard Preparation: Prepare a series of standard solutions of pure **squalene** in hexane with known concentrations, each containing the same concentration of the internal standard as the sample.
- GC Analysis:

- Inject 1 μL of each standard solution into the GC-FID system to generate a calibration curve by plotting the ratio of the peak area of **squalene** to the peak area of the internal standard against the concentration of **squalene**.
- Inject 1 μL of the sample solution into the GC-FID system.
- Determine the peak area ratio of **squalene** to the internal standard in the sample chromatogram.
- Calculate the concentration of **squalene** in the sample using the calibration curve. The **squalene** content can then be expressed as a percentage of the initial fish oil weight.

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